![molecular formula C15H16N2O4S2 B2550216 4,5-Dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxamide CAS No. 896291-00-2](/img/structure/B2550216.png)
4,5-Dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . Various methods have been used for the synthesis of thiophene derivatives, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been studied extensively. For instance, it was found that dihydrothiophene shows two distinct regioselectivities in acidic or basic media .Scientific Research Applications
- Researchers investigate its interactions with biological targets, such as enzymes or receptors, to develop novel drugs for various diseases .
- Scientists study this compound’s electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Investigating the biological activity of this compound may reveal potential therapeutic applications .
- While not directly studied for antitumor activity, this compound’s structural features warrant investigation in this field .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Activity
Antitumor and Cytotoxic Activity
Chemical Synthesis Strategies
properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-9-10(2)22-15(13(9)14(16)19)17-12(18)8-23(20,21)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWIWFTTRWRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxamide |
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